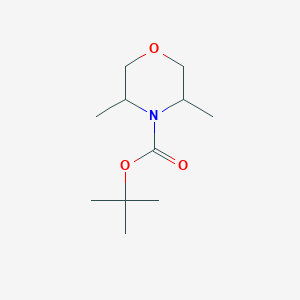

Tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,5-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-6-14-7-9(2)12(8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUPJBWQVITJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3,5-dimethylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 3,5-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the morpholine ring are replaced with other groups.

Scientific Research Applications

Antifungal Activity

One of the primary applications of tert-butyl 3,5-dimethylmorpholine-4-carboxylate is in the development of systemic fungicides. The compound has been shown to possess high fungicidal activity against various pathogens affecting crops. For instance, research indicates that derivatives of this compound can effectively combat powdery mildew and rust fungi, which are significant threats to agricultural yields .

Case Study: Synthesis of Chiral Derivatives

A notable study outlined a method for the enantioselective synthesis of chiral derivatives from this compound, demonstrating its potential as a systemic fungicide with improved efficacy compared to conventional treatments . The S-enantiomer exhibited greater activity against target fungi than its R counterpart.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for synthesizing various bioactive molecules. Its ability to form stable complexes with biological targets makes it valuable in drug design.

Example: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be modified to produce anticancer agents with enhanced potency and selectivity . The modifications often involve altering the substituents on the morpholine ring to optimize interaction with specific biological targets.

Systemic Fungicides

The compound's role as a systemic fungicide is pivotal in modern agriculture. Its ability to penetrate plant tissues allows for effective control of fungal diseases from within the plant system, offering advantages over traditional contact fungicides.

Performance Analysis

A comparative analysis of various systemic fungicides revealed that formulations containing this compound provided superior protection against foliar infections compared to standard treatments . This was attributed to its enhanced distribution through plant tissues.

Formulation Development

The incorporation of this compound into agricultural formulations has led to the development of more effective pest control products. Its compatibility with other active ingredients allows for synergistic effects that enhance overall efficacy.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate ():

- Core Structure : Piperidine (six-membered, one nitrogen) vs. morpholine (six-membered, one oxygen and one nitrogen).

- Functional Groups : The piperidine derivative contains a tetrazole ring (five-membered, four nitrogen atoms), which enhances hydrogen-bonding capacity and biological activity, whereas the morpholine analog lacks this group.

- Bioactivity : The tetrazole-containing compound exhibits antidiabetic activity (IC50 = 7.12 μM), attributed to carboxylic acid-like acidity and interaction with enzyme active sites . The morpholine derivative’s bioactivity is less studied but may differ due to reduced hydrogen-bonding capability.

3,3',5,5'-Tetra(tert-butyl)-4,4'-dihydroxybiphenyl ():

- Core Structure : Biphenyl vs. morpholine.

- Reactivity : The biphenyl compound forms via oxidative condensation under redox conditions, driven by tert-butyl substituents. In contrast, the tert-butyl group in the morpholine derivative likely stabilizes the carboxylate against similar oxidative pathways due to steric protection of the ester group .

Stability and Reactivity

- Bond Dissociation Energies :

- Tert-butyl groups attached to oxygen (e.g., ethers) require higher energy for bond cleavage (~9 eV for ethyl-O-tert-butyl) compared to nitrogen-attached tert-butyl groups (~8.3 eV for ethyl-N-tert-butyl) .

- The morpholine derivative’s tert-butyl carboxylate group (C=O adjacent to oxygen) may exhibit intermediate stability, influenced by resonance effects.

| Compound Type | Heteroatom | Bond Dissociation Energy (eV) | Reference |

|---|---|---|---|

| Ethyl-O-tert-butyl | Oxygen | 9.0 | |

| Ethyl-N-tert-butyl | Nitrogen | 8.3 | |

| Morpholine-4-carboxylate* | Oxygen | ~8.5–9.0 (estimated) | — |

*Estimated based on analogous ether systems.

- This contrasts with , where tert-butyl substituents promote redox-driven condensation .

Pharmaceutical Potential

- Carboxylate vs. Tetrazole : While the piperidine-tetrazole compound shows antidiabetic activity, morpholine-carboxylate derivatives are more likely to serve as protease inhibitors or kinase modulators due to their oxygen’s hydrogen-bond acceptor capacity.

- Metabolic Stability : The morpholine ring’s oxygen may enhance metabolic stability compared to piperidine, as ethers are generally less prone to oxidative degradation than amines .

Key Research Findings

- Synthetic Pathways : Tert-butyl carboxylates are typically synthesized via Schotten-Baumann reactions or carbodiimide-mediated couplings. The morpholine derivative’s steric bulk may necessitate milder conditions to avoid side reactions observed in .

- Thermodynamic Stability : The tert-butyl group’s high bond dissociation energy in ethers () suggests the morpholine derivative’s carboxylate is stable under physiological conditions, favoring its use in drug design .

Biological Activity

Tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a morpholine derivative that exhibits significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring with a tert-butyl group and two methyl groups at positions 3 and 5, along with a carboxylate functional group at position 4. This unique structure contributes to its lipophilicity and stability, which are critical for its biological activity.

Molecular Formula: CHN\O

Molecular Weight: Approximately 215.29 g/mol

Antimicrobial Properties

Research has indicated that morpholine derivatives, including this compound, possess antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Enterococcus faecalis | Effective |

| Klebsiella pneumoniae | Moderate |

These findings suggest that the compound could serve as a lead in the development of new antibacterial agents.

Anticancer Activity

Additionally, there is emerging evidence suggesting potential anticancer properties. Compounds with similar morpholine structures have shown inhibitory effects on cancer cell proliferation. The mechanism of action may involve the modulation of specific signaling pathways or the inhibition of key enzymes involved in tumor growth.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound:

- Binding Affinity: Studies indicate that this compound may bind to bacterial topoisomerases, which are essential for DNA replication and transcription.

- Structure-Activity Relationships (SAR): Variations in the chemical structure significantly influence biological activity. Research emphasizes the importance of specific substitutions on the morpholine ring in enhancing efficacy.

Case Studies and Research Findings

-

Inhibition of Bacterial Topoisomerases:

A study demonstrated that similar compounds can inhibit bacterial topoisomerases with low nanomolar potency, leading to significant antibacterial effects against multidrug-resistant strains . This highlights the potential of this compound as a dual inhibitor. -

Anticancer Screening:

In vitro studies have shown that morpholine derivatives can induce apoptosis in cancer cell lines through various pathways, including caspase activation and mitochondrial dysfunction . Further exploration is needed to establish the specific effects of this compound in this context.

Applications in Drug Development

This compound serves as an important intermediate in drug synthesis due to its structural features that enhance biological activity . Its potential applications extend across various therapeutic areas, including:

- Antibiotics: Development of new antibacterial agents targeting resistant strains.

- Anticancer Drugs: Exploration of its efficacy against different cancer types.

- Pharmaceutical Intermediates: Utilization in synthesizing more complex drug molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.